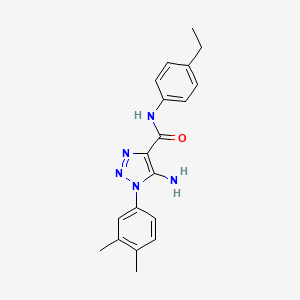
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the amino and carboxamide groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.
類似化合物との比較
Similar Compounds
- 5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of both 3,4-dimethylphenyl and 4-ethylphenyl groups. These substituents can influence the compound’s biological activity, solubility, and overall chemical behavior, making it a valuable candidate for further research and development.
生物活性
5-Amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
- Molecular Formula : C19H21N5O
- IUPAC Name : 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)triazole-4-carboxamide
- InChI Key : LGDXYOKIRCTXTJ-UHFFFAOYSA-N
Synthesis Overview
The synthesis of this compound typically involves a multi-step process, including:
- Cycloaddition Reaction : Between an azide and an alkyne to form the triazole ring.
- Functionalization : Introduction of amino and carboxamide groups using catalysts such as copper(I) iodide in solvents like DMSO or acetonitrile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by forming hydrogen bonds and π-π interactions with their active sites.
- Cellular Pathway Interference : It may affect processes such as cell division and apoptosis through modulation of signaling pathways.
Anticancer Activity
Recent studies have indicated that the compound exhibits promising anticancer properties. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. The IC50 values for these cell lines were reported to be in the range of nanomolar concentrations.
Mechanism of Antiproliferative Activity
The mechanism underlying its anticancer effects involves:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin assembly, a crucial process for cell division.
Study on Antitumor Efficacy
A study conducted on the compound's efficacy against human leukemic T-cells demonstrated selective cytotoxic activity at nanomolar doses. This highlights its potential as a therapeutic agent in treating leukemia and possibly other malignancies .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as other triazole derivatives, this compound exhibited unique properties due to its specific substituents. These modifications influence the compound's solubility and overall biological activity.
特性
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-4-14-6-8-15(9-7-14)21-19(25)17-18(20)24(23-22-17)16-10-5-12(2)13(3)11-16/h5-11H,4,20H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDXYOKIRCTXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














